1-Phenylethanol

Catalog No.
S570113
CAS No.
98-85-1
M.F
C8H10O
M. Wt
122.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenylethanol

CAS Number

98-85-1

Product Name

1-Phenylethanol

IUPAC Name

1-phenylethanol

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

InChI

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3

InChI Key

WAPNOHKVXSQRPX-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)O

solubility

less than 1 mg/mL at 67.1° F (NTP, 1992)
0.04 M
1.95 mg/mL at 25 °C
Sol in glycerol, mineral oil, alcohol
SOL IN MOST ORGANIC SOLVENTS
A high solvency for alcohol-soluble cellulose nitrate, cellulose acetate, and cellulose acetobutyrate; for many natural and synthetic resins; and for fats and oils. In contrast to benzyl alcohol, it is miscible with white spirit.
In water, 1,950 mg/l @ 25 °C
insoluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

(1-Hydroxyethyl)benzene; (RS)-1-Phenylethanol; (RS)-sec-Phenethyl Acohol; (RS)-α-Phenylethanol; (±)-1-Phenylethanol; (±)-1-Phenylethyl Alcohol; (±)-sec-Phenethyl Alcohol; (±)-sec-Phenylethanol; (±)-α-Methylbenzenemethanol; (±)-α-Methylbenzyl Alcohol;

Canonical SMILES

CC(C1=CC=CC=C1)O

The exact mass of the compound 1-Phenylethanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 67.1° f (ntp, 1992)0.04 m1.95 mg/ml at 25 °csol in glycerol, mineral oil, alcoholsol in most organic solventsa high solvency for alcohol-soluble cellulose nitrate, cellulose acetate, and cellulose acetobutyrate; for many natural and synthetic resins; and for fats and oils. in contrast to benzyl alcohol, it is miscible with white spirit.in water, 1,950 mg/l @ 25 °c1.95 mg/ml at 25 °cinsoluble in water; soluble in organic solvents, oilsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25502. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Benzyl Alcohols - Supplementary Records. It belongs to the ontological category of aromatic alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

1-Phenylethanol is a secondary benzylic alcohol characterized by a chiral center adjacent to the phenyl ring, distinguishing it from primary aromatic alcohols. Industrially, it is a critical intermediate in the Propylene Oxide/Styrene Monomer (PO/SM) process and serves as a foundational chiral building block for asymmetric synthesis. It presents as a colorless liquid with a boiling point of 204 °C and limited aqueous solubility. For procurement professionals, its value lies in its dual utility: as a bulk precursor for alkene generation via dehydration, and as a high-purity chiral resolving agent where stereochemical control is mandatory [1].

Substituting 1-phenylethanol with its isomer, 2-phenylethanol, or its homolog, benzyl alcohol, fundamentally disrupts both synthetic and industrial workflows. 2-Phenylethanol lacks a chiral center, rendering it completely ineffective for kinetic resolution, chiral derivatization, or asymmetric ligand synthesis. Furthermore, as a primary alcohol, benzyl alcohol exhibits esterification rates up to three times faster than the sterically hindered secondary hydroxyl of 1-phenylethanol, which alters reaction kinetics and catalyst selectivity in complex formulations. Industrially, only 1-phenylethanol is the correct intermediate for the PO/SM dehydration route to styrene; substituting it breaks the established catalytic dehydration pathways optimized for its specific benzylic carbocation intermediate[1].

Chiral Resolution Capability and Stereochemical Control

1-Phenylethanol provides a defined stereocenter that enables its use as a chiral resolving agent and building block. In enzymatic kinetic resolution using lipases (e.g., Candida antarctica B), 1-phenylethanol achieves an enantiomeric ratio (E-value) exceeding 300, allowing for the isolation of highly pure (R)- or (S)-enantiomers. In contrast, its isomer 2-phenylethanol is achiral and cannot participate in stereoselective discrimination or chiral derivatization [1].

Evidence DimensionEnantiomeric ratio (E-value) in enzymatic kinetic resolution
Target Compound DataE > 300 (highly selective)
Comparator Or Baseline2-Phenylethanol (E = N/A, achiral)
Quantified DifferenceAbsolute presence vs. absence of chiral discrimination
ConditionsLipase-catalyzed esterification with acyl donors

Procurement for asymmetric synthesis, chiral ligands, or pharmaceutical intermediates strictly requires the chiral center present only in 1-phenylethanol.

Esterification Kinetics and Steric Profile

The secondary hydroxyl group of 1-phenylethanol introduces steric hindrance that significantly modulates its reactivity compared to primary alcohols. In direct atom-efficient esterification processes using TiO(acac)2 catalysts, primary alcohols like benzyl alcohol react 2.5 to 3 times faster than secondary alcohols like 1-phenylethanol. This kinetic differential is critical when designing chemoselective reactions where reaction rate dictates product yield and purity [1].

Evidence DimensionRelative esterification reaction rate
Target Compound DataSlower, controlled reaction kinetics (baseline 1x)
Comparator Or BaselinePrimary benzyl alcohols (2.5x to 3x faster)
Quantified Difference2.5 to 3-fold reduction in reaction rate due to steric hindrance
ConditionsDirect catalytic esterification with carboxylic acids

Buyers formulating complex esters or requiring chemoselective acylation must account for the slower, sterically hindered kinetics of 1-phenylethanol compared to primary alcohol substitutes.

Industrial Dehydration to Styrene Monomer

1-Phenylethanol is specifically suited as the direct precursor for styrene in the industrial Propylene Oxide/Styrene Monomer (PO/SM) process. Under optimized catalytic dehydration conditions using acidic ionic liquids or transition metal catalysts at 150–260 °C, 1-phenylethanol yields styrene with >95% selectivity. 2-Phenylethanol, having a different structural connectivity, does not form the required benzylic carbocation intermediate for this specific high-yield industrial dehydration pathway [1].

Evidence DimensionSelectivity for styrene monomer via direct dehydration
Target Compound Data>95% selectivity under standard catalytic conditions
Comparator Or Baseline2-Phenylethanol (Not compatible with PO/SM dehydration pathways)
Quantified DifferenceExclusive suitability for the PO/SM styrene production route
ConditionsLiquid-phase or vapor-phase acid-catalyzed dehydration (150–260 °C)

For bulk procurement in polymer precursor manufacturing, 1-phenylethanol is the exact, non-substitutable intermediate required for the established PO/SM styrene process.

Thermal Processability and Distillation Parameters

The thermal properties of 1-phenylethanol impact its recovery and purification in industrial settings. 1-Phenylethanol has a boiling point of 204 °C, whereas its isomer 2-phenylethanol boils at approximately 219–221 °C. This 15 °C difference in boiling point significantly alters the energy requirements and theoretical plate calculations during vacuum distillation and solvent recovery operations [1].

Evidence DimensionBoiling point
Target Compound Data204 °C
Comparator Or Baseline2-Phenylethanol (219–221 °C)
Quantified Difference~15 °C lower boiling point
ConditionsStandard atmospheric pressure (101.3 kPa)

The lower boiling point of 1-phenylethanol reduces energy costs and thermal degradation risks during distillation and downstream purification workflows compared to its primary alcohol isomer.

Chiral Resolving Agent in Pharmaceutical Synthesis

Driven by its high enantiomeric resolution capabilities (E > 300) and defined stereocenter, 1-phenylethanol is the required choice for kinetic resolution of racemic acids and the synthesis of chiral ligands. It cannot be substituted by achiral alternatives like 2-phenylethanol [1].

Precursor for Styrene Monomer Production

Leveraging its specific dehydration profile yielding >95% styrene selectivity, 1-phenylethanol is the required intermediate for the industrial PO/SM process. Facilities scaling up styrene production must procure 1-phenylethanol, as primary aromatic alcohols do not follow this specific dehydration mechanism [2].

Chemoselective Ester Formulation

Because its secondary alcohol group reacts 2.5 to 3 times slower than primary alcohols, 1-phenylethanol is selected for formulations requiring controlled esterification kinetics or chemoselective acylation in the presence of more reactive functional groups [3].

Physical Description

Alpha-methylbenzyl alcohol appears as a colorless liquid. Insoluble in water and less dense than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion, inhalation and skin absorption. Used to make other chemicals.
Liquid
liquid
colourless to pale yellow liquid or white solid with a mild floral odou

Color/Form

COLORLESS LIQ

XLogP3

1.4

Boiling Point

399 °F at 745 mm Hg (NTP, 1992)
205.0 °C
204 °C

Flash Point

185 °F (NTP, 1992)
200 °F (93 °C) (CLOSED CUP)

Vapor Density

4.21 (NTP, 1992) (Relative to Air)

Density

1.015 at 68 °F (USCG, 1999)
1.013 @ 25 °C
1.009-1.014

Odor

MILD FLORAL ODOR
MILD HYACINTH-GARDENIA ODOR
Weak, bitter, almond-like odo

Melting Point

68 °F (NTP, 1992)
15.0 °C
20 °C
20.7 °C
20°C

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.1 mm Hg at 68 °F ; 1 mm Hg at 120.2° F; 5 mm Hg at 167.4° F (NTP, 1992)

Pictograms

Irritant

Corrosive;Irritant

Other CAS

98-85-1
13323-81-4

Associated Chemicals

Ethyl benzene, alpha hydroxy (dl);13323-81-4
Ethyl benzene, alpha hydroxy (l);1445-91-6
Ethyl benzene, alpha hydroxy (d);1517-69-7

Wikipedia

1-phenylethanol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

REDUCTION OF ACETOPHENONE; REACTION OF METHYL MAGNESIUM CHLORIDE AND BENZALDEHYDE; OXIDATION OF ETHYLBENZENE
In the hydroperoxide process, an organic hydroperoxide is used to epoxidize propylene; an organic alcohol is a coproduct.

General Manufacturing Information

Petrochemical manufacturing
Benzenemethanol, .alpha.-methyl-: ACTIVE
TWO OPTICALLY ACTIVE ISOMERS EXIST. COMMERCIAL PRODUCT IS RACEMIC FORM.
REPORTED USES: NON-ALCOHOLIC BEVERAGES 4.6 PPM; ICE CREAM, ICES, ETC 3.8 PPM; CANDY 6.8 PPM; BAKED GOODS 9.0 PPM; GELATINS & PUDDINGS 4.0 PPM; CHEWING GUM 0.30 PPM.

Analytic Laboratory Methods

GAS CHROMATOGRAPHIC DETERMINATION OF TRACE IMPURITIES IN BETA-PHENYLETHANOL; DETECTED ON 5% XE-60 USING EITHER FLAME IONIZATION OR ELECTRON CAPTURE DETECTOR.
Alpha-methylbenzyl alcohol was detected in cheese samples using Freon 11 extraction, silicic acid chromatography followed by CGC/FID.
Alpha-methylbenzyl alcohol was detected in air samples using thermal desorption/gas chromatography/mass spectrometry.
Alpha-methylbenzyl alcohol was detected in river water samples using steam distillation, solubility group separations, GC, and infrared spectrometry.

Dates

Last modified: 08-15-2023

A novel diclofenac-hydrogel conjugate system for intraarticular sustained release: Development of 2-pyridylamino-substituted 1-phenylethanol (PAPE) and its derivatives as tunable traceless linkers

Toshio Kawanami, Laura R LaBonte, Jakal Amin, Stefan J Thibodeaux, Cameron C Lee, O Andreea Argintaru, Christopher M Adams
PMID: 32535069   DOI: 10.1016/j.ijpharm.2020.119519

Abstract

A local sustained-release drug delivery system, or depot, for intra-articular injection offers the opportunity to release a therapeutic agent directly to the joint with limited need for reinjection. A successful system would provide more consistent efficacy and minimize systemic side effects. In this paper, we explore the potential use of diclofenac, a non-steroidal anti-inflammatory drug, for use in a polymer-conjugate depot system. During the course of our exploration it was determined that "conventional ester" conjugates of diclofenac were not appropriate as upon incubation in buffer (pH 7.4) or in bovine synovial fluid, a considerable amount of undesired diclofenac-lactam was released. Thus we developed a novel linker system for diclofenac in order to minimize the production of the lactam. This new linker enables a diclofenac conjugate system with tunable release rates and minimizes the production of undesired lactam side-products.


Evolution of Glucose Dehydrogenase for Cofactor Regeneration in Bioredox Processes with Denaturing Agents

Wen-Zhuo Qian, Ling Ou, Chun-Xiu Li, Jiang Pan, Jian-He Xu, Qi Chen, Gao-Wei Zheng
PMID: 32324965   DOI: 10.1002/cbic.202000196

Abstract

Glucose dehydrogenase (GDH) is a general tool for driving nicotinamide (NAD(P)H) regeneration in synthetic biochemistry. An increasing number of synthetic bioreactions are carried out in media containing high amounts of organic cosolvents or hydrophobic substrates/products, which often denature native enzymes, including those for cofactor regeneration. In this work, we attempted to improve the chemical stability of Bacillus megaterium GDH (BmGDH
) in the presence of large amounts of 1-phenylethanol by directed evolution. Among the resulting mutants, BmGDH
(Q252L/E170K/S100P/K166R/V72I/K137R) exhibited a 9.2-fold increase in tolerance against 10 % (v/v) 1-phenylethanol. Moreover, BmGDH
was also more stable than BmGDH
when exposed to hydrophobic and enzyme-inactivating compounds such as acetophenone, ethyl 2-oxo-4-phenylbutyrate, and ethyl (R)-2-hydroxy-4-phenylbutyrate. Coupled with a Candida glabrata carbonyl reductase, BmGDH
was successfully used for the asymmetric reduction of deactivating ethyl 2-oxo-4-phenylbutyrate with total turnover number of 1800 for the nicotinamide cofactor, thus making it attractive for commercial application. Overall, the evolution of chemically robust GDH facilitates its wider use as a general tool for NAD(P)H regeneration in biocatalysis.


Ultrasound and Radiation-Induced Catalytic Oxidation of 1-Phenylethanol to Acetophenone with Iron-Containing Particulate Catalysts

Mohamed M A Soliman, Maximilian N Kopylovich, Elisabete C B A Alegria, Ana P C Ribeiro, Ana M Ferraria, Ana M Botelho do Rego, Luís M M Correia, Marta S Saraiva, Armando J L Pombeiro
PMID: 32046303   DOI: 10.3390/molecules25030740

Abstract

Iron-containing particulate catalysts of 0.1-1 µm size were prepared by wet and ball-milling procedures from common salts and characterized by FTIR, TGA, UV-Vis, PXRD, FEG-SEM, and XPS analyses. It was found that when the wet method was used, semi-spherical magnetic nanoparticles were formed, whereas the mechanochemical method resulted in the formation of nonmagnetic microscale needles and rectangles. Catalytic activity of the prepared materials in the oxidation of 1-phenylethanol to acetophenone was assessed under conventional heating, microwave (MW) irradiation, ultrasound (US), and oscillating magnetic field of high frequency (induction heating). In general, the catalysts obtained by wet methods exhibit lower activities, whereas the materials prepared by ball milling afford better acetophenone yields (up to 83%). A significant increase in yield (up to 4 times) was observed under the induction heating if compared to conventional heating. The study demonstrated that MW, US irradiations, and induction heating may have great potential as alternative ways to activate the catalytic system for alcohol oxidation. The possibility of the synthesized material to be magnetically recoverable has been also verified.


Carbon nanotube-lipase hybrid nanoflowers with enhanced enzyme activity and enantioselectivity

Kai Li, Jianhua Wang, Yaojia He, Miaad Adnan Abdulrazaq, Yunjun Yan
PMID: 29928917   DOI: 10.1016/j.jbiotec.2018.06.344

Abstract

Various nanoflowers are synthesized as supports for different methods of enzyme immobilization; however, the activities of these immobilized enzymes are limited because of their confinement in the nanoflowers. In order to increase the performance of nanoflowers, in this study, different protein-phosphate hybrid nanostructures were successfully synthesized and further enhanced by carbon nanotubes (CNTs) under the same conditions. Only Cu
(PO
)
complex nanostructures exhibited flower-like structures and showed excellent results after enhancement with CNTs in this framework. An esterification reaction between lauric acid and 1-dodecanol was used to test enzyme activity during immobilization, revealing that the Cu
(PO
)
/CNT/protein complex exhibited 68-fold higher activity relative to free lipase and 51-fold higher than that of Cu
(PO
)
/Burkholderia cepacia lipase hybrid nanoflowers in the absence of CNTs. All three hybrid nanostructures showed good performance and exhibited excellent reusability in resolution reactions between 1-phenylethanol and vinyl acetate. Additionally, the substrate enantiomeric excess (ee
) reached 98% in only 10 min, and the corresponding Cu
(PO
)
/CNT/protein complex could be recycled eight times without obvious loss of activity. This approach involving nanoflowers enhanced with CNTs will be highly beneficial for decreasing mass-transfer resistance and providing enhanced enzyme loading along with promising potential for industrial application.


Phylogenetic trends in the evolution of inflorescence odours in Amorphophallus

Geoffrey C Kite, Wilbert L A Hetterscheid
PMID: 28750276   DOI: 10.1016/j.phytochem.2017.06.006

Abstract

The chemical composition of inflorescence odours of 80 species of Amorphophallus (Araceae) were determined by headspace-thermal desorption GC-MS. When compared to published molecular phylogenies of the genus, the data reveal evidence both of phylogenetic constraint and plasticity of odours. Dimethyl oligosulphides were found as common constituents of Amorphophallus odours and were the most abundant components in almost half of the species studied. Odours composed mainly of dimethyl oligosulphides, and perceived as being 'gaseous', were only found among Asian species, and some of these species clustered in certain clades in molecular phylogenies; e.g. in two clades in Amorphophallus subgenus Metandrium. However, some species with gaseous odours were found to be closely related to species producing odours more reminiscent of rotting meat in which various minor components accompany the dominant dimethyl oligosulphides. These two broad types of odours have co-evolved with other inflorescence characteristics such as colour, with species with rotting meat odours having darker inflorescences. Species producing pleasant odours characterised by benzenoid compounds constitute two broad groups that are not related in published phylogenies. Species having fruity odours containing 1-phenylethanol derivatives mainly occur in a clade in subgenus Metandrium while those with anise odours composed almost solely of the 2-phenylethanol derivative 4-methoxyphenethyl alcohol are restricted to a clade in subgenus Scutandrium. Phylogenetic mapping of odours also indicates that the evolution of some odour types is likely to have been influenced by ecological factors. For example, species producing fishy odours dominated by trimethylamine and occurring in N and NE Borneo are not all closely related. Conversely, two sister species, A. mossambicensis and A. abyssinicus, which are morphologically very similar and have overlapping geographical distribution, produce odours which are very different chemically. The pressure of pollinator resource has therefore been a factor influencing the evolution of odours in Amorphophallus, driving both the divergence of odour types in some taxa and the convergence of odour types in others.


Highly Enantioselective Production of Chiral Secondary Alcohols with Candida zeylanoides as a New Whole Cell Biocatalyst

Engin Şahin, Enes Dertli
PMID: 28746771   DOI: 10.1002/cbdv.201700121

Abstract

The increasing demand for biocatalysts in synthesizing enantiomerically pure chiral alcohols results from the outstanding characteristics of biocatalysts in reaction, economic, and ecological issues. Herein, fifteen yeast strains belonging to three food originated yeast species Candida zeylanoides, Pichia fermentans, and Saccharomyces uvarum were tested for their capability for asymmetric reduction of acetophenone to 1-phenylethanol as biocatalysts. Of these strains, C. zeylanoides P1 showed an effective asymmetric reduction ability. Under optimized conditions, substituted acetophenones were converted to corresponding optically active secondary alcohols in up to 99% enantiomeric excess and at high yields. The preparative scale asymmetric bioreduction of 4-nitroacetophenone (1m) by C. zeylanoides P1 gave (S)-1-(4-nitrophenyl)ethanol (2m) with 89% yield and > 99% enantiomeric excess. Compound 2m has been obtained in an enantiomerically pure and inexpensive form. Additionally, these results indicate that C. zeylanoides P1 is a promising biocatalyst for the synthesis of chiral alcohols in industry.


Study of the biochemical formation pathway of aroma compound 1-phenylethanol in tea (Camellia sinensis (L.) O. Kuntze) flowers and other plants

Ying Zhou, Qiyuan Peng, Lanting Zeng, Jinchi Tang, Jianlong Li, Fang Dong, Ziyin Yang
PMID: 29655745   DOI: 10.1016/j.foodchem.2018.03.095

Abstract

After tea leaves, tea (Camellia sinensis) flowers are becoming a second tea plant resource because they contain not only functional metabolites similar to those found in tea leaves, but also predominant amounts of functional metabolites that only occur in tea leaves in small amounts. 1-Phenylethanol (1PE) is a predominant aroma compound found in tea flowers. A 1PE synthase in tea flowers was isolated, functionally characterized, and shown to have the highest catalytic efficiency for the conversion of acetophenone (AP). To determine why 1PE accumulates more in tea flowers than other plants, we compared their 1PE contents and used a stable isotope labeling method to elucidate the 1PE biosynthetic route. Supplementation with [
H
]l-phenylalanine and [
H
]AP suggested that most plants containing the enzyme/gene catalyzed the conversion of AP to 1PE. Furthermore, the availability of AP derived from l-phenylalanine was responsible for the difference in 1PE accumulation between tea flowers and other plants.


Development of nanobiocatalysts through the immobilization of Pseudomonas fluorescens lipase for applications in efficient kinetic resolution of racemic compounds

Bharat P Dwivedee, Jayeeta Bhaumik, Shushil K Rai, Joydev K Laha, Uttam C Banerjee
PMID: 28538202   DOI: 10.1016/j.biortech.2017.05.050

Abstract

The present work reports covalent immobilization of Pseudomonas fluorescens lipase (PFL) on functionalized multiwalled carbon nanotubes (MWCNTs) as a nanobiocatalyst (NBC). This nanobiocatalyst facilitates efficient kinetic resolution of (RS)-1-phenylethanol into (S)-1-phenylethanol [C=49.7%, ee
=99.5%, ee
=98.1% and E value=191.4]. The immobilized preparation (MWCNTs-PFL) showed ten-fold increase in activity, thermal stability upto 80 °C and recyclability (8 cycles). MWCNTs-PFL nanobioconjugate demonstrated better stability and enhanced activity compared to covalently immobilized PFL on other matrices (silver nanoparticles, gold nanoparticles and chitosan beads) used for the study. A statistical design [response surface methodology (RSM)] employed for the optimization of enzyme immobilization parameters made this study statistically more significant. Overall, the newly developed nanobiocatalyst has applications towards the kinetic resolution of racemic compounds.


Design of Artificial Alcohol Oxidases: Alcohol Dehydrogenase-NADPH Oxidase Fusions for Continuous Oxidations

Friso S Aalbers, Marco W Fraaije
PMID: 30184296   DOI: 10.1002/cbic.201800421

Abstract

To expand the arsenal of industrially applicable oxidative enzymes, fusions of alcohol dehydrogenases with an NADPH-oxidase were designed. Three different alcohol dehydrogenases (LbADH, TbADH, ADHA) were expressed with a thermostable NADPH-oxidase fusion partner (PAMO C65D) and purified. The resulting bifunctional biocatalysts retained the catalytic properties of the individual enzymes, and acted essentially like alcohol oxidases: transforming alcohols to ketones by using dioxygen as mild oxidant, while merely requiring a catalytic amount of NADP
. In small-scale reactions, the purified fusion enzymes show good performances, with 69-99 % conversion, 99 % ee with a racemic substrate, and high cofactor and enzyme total turnover numbers. As the fusion enzymes essentially act as oxidases, we found that commonly used high-throughput oxidase-activity screening methods can be used. Therefore, if needed, the fusion enzymes could be easily engineered to tune their properties.


Highly effective and safe intermediate based on deep eutectic medium for carrier less-three phase hollow fiber microextraction of antiarrhythmic agents in complex matrices

Maryam Rajabi, Nooshin Ghassab, Maryam Hemmati, Alireza Asghari
PMID: 30522049   DOI: 10.1016/j.jchromb.2018.11.008

Abstract

For the first time, three phase hollow fiber liquid phase microextraction using an influential, and green middle phase comprised a new relatively-hydrophobic deep eutectic solvent (three-phase HF-LPME-DES) was developed for trace analyses of antiarrhythmic drugs in biological and environmental samples. The extraction solvent was easily synthesized by mixing the green and cheap raw materials, namely choline chloride and 1-phenylethanol (ChCl: Ph-ETOH), in the ambient temperature. Good compatibility to pores of hollow-fiber, high ability for extraction of ionizable organic compounds with no need to any carrier agents, and easy availability in the laboratory environment turned this new proposed deep eutectic intermediate to a worthy generation of the supported liquid membrane (SLM). Final determination was accurately done by high performance liquid chromatography-ultraviolet detection (HPLC-UV). After effective statistical optimization of main parameters, the valid analytical features were found to be: wide linear dynamic ranges (LDRs) of 0.8 to 500 ng mL
with the determination coefficients (R
s) higher than 0.98, low detection limits (LODs) of 0.3-0.8 ng mL
, and logical precision (relative standard deviations (%RSDs, n = 3) of 5.2-6.5%). Also, enrichment factors and extraction recoveries were 110-135 and 44-54%, respectively. These satisfactory results confirmed the potent effectiveness of the proposed microextraction procedure for achievement to clean and proper enrichment of the aforesaid compounds in highly complex real samples.


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